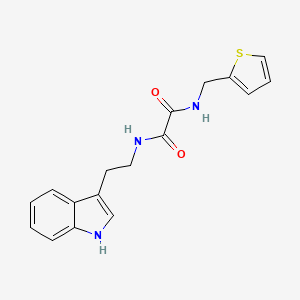

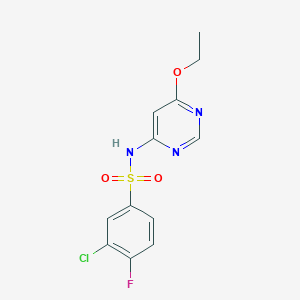

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea, also known as Biotin-X-NHS or Sulfo-NHS-LC-Biotin, is a water-soluble, amine-reactive biotinylation reagent. It is widely used in scientific research for labeling and detecting proteins, nucleic acids, and other biomolecules.

Scientific Research Applications

Adsorption and Mobility Studies

Studies on the adsorption characteristics and mobility of herbicides in soil highlight the environmental fate and transport mechanisms of triazine derivatives. For instance, Davidson and McDougal (1973) explored the adsorption characteristics of several herbicides, including triazine derivatives, on soil, providing insights into environmental behavior and potential contamination risks (Davidson & McDougal, 1973).

Fluorescent Dyes and Stokes Shifts

Research into the synthesis of fluorescent dyes with large Stokes shifts involves triazine derivatives. Rihn et al. (2012) synthesized derivatives exhibiting pronounced green fluorescence, demonstrating applications in imaging and sensing technologies (Rihn et al., 2012).

Boron-Nitrogen Analogues

Komorowski and Niedenzu (1989) investigated boron-nitrogen analogues of uracil derivatives, showcasing the versatility of triazine structures in creating novel compounds with potential applications in materials science and medicinal chemistry (Komorowski & Niedenzu, 1989).

Phosphatidylinositol-3-Kinase Inhibitors

Venkatesan et al. (2010) developed bis(morpholino-1,3,5-triazine) derivatives as potent inhibitors of phosphatidylinositol-3-kinase, demonstrating the therapeutic potential of triazine derivatives in cancer treatment (Venkatesan et al., 2010).

Herbicide Chemistry and Soil Interaction

Research on the interaction between herbicides and soil provides critical insights into agricultural practices and environmental conservation. Abernathy and Davidson (1971) studied the effect of calcium chloride on the adsorption of triazine herbicides in soil, underscoring the importance of chemical interactions in agricultural applications (Abernathy & Davidson, 1971).

properties

IUPAC Name |

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7OS/c1-19(2)11-15-9(16-12(18-11)20(3)4)8-14-13(21)17-10-6-5-7-22-10/h5-7H,8H2,1-4H3,(H2,14,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUUBPZKJHPQJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CS2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(3-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2881123.png)

![6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2881126.png)

![N-(cyanomethyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2881127.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2881133.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2881134.png)

![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B2881138.png)

![methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881139.png)

![(1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one](/img/structure/B2881140.png)